Nardostachysin
Description
Definition and Chemical Classification of Nardostachysin
This compound represents a distinctive terpenoid ester compound with the molecular formula C25H34O6, classified within the broader category of complex natural products derived from plant secondary metabolism. The compound exhibits a molecular weight of 430.5 grams per mole and demonstrates structural characteristics that position it uniquely within terpenoid chemistry. Chemical classification studies have established this compound as the 7',8'-dihydroxy-4'-methylene hexahydrocyclopenta[c]pyran-1'-one-8'-methyl ester of 7,9-guaiadien-14-oic acid, indicating its hybrid nature combining elements of both sesquiterpene and iridoid structural motifs.
The structural complexity of this compound arises from its unique ester linkage between two distinct terpenoid units, creating a molecular architecture that exemplifies the sophisticated biosynthetic capabilities of Nardostachys jatamansi. The compound features a cyclopentapyran ring system linked through an ester bond to a guaiadiene carboxylic acid moiety, representing an unusual structural arrangement within natural product chemistry. This particular structural organization places this compound within a specialized subset of terpenoid esters that demonstrate the evolutionary development of complex secondary metabolites in high-altitude medicinal plants.
Spectroscopic characterization has revealed specific structural features that distinguish this compound from related compounds found within the same plant species. The presence of hydroxyl groups at specific positions, combined with the methylidene functionality and the unique ester linkage, creates a molecular framework that contributes to the compound's distinct chemical and physical properties. These structural elements collectively establish this compound as a representative example of the complex terpenoid chemistry exhibited by plants within the Caprifoliaceae family.
Historical Context and Discovery
The discovery and isolation of this compound emerged from systematic phytochemical investigations of Nardostachys jatamansi, a medicinal plant with extensive traditional use in Ayurvedic and Unani medical systems. Historical documentation indicates that while the plant itself has been utilized for centuries in traditional medicine across the Himalayan regions, the specific identification and structural characterization of this compound as a distinct chemical entity occurred through modern analytical techniques applied to traditional medicinal plants. The compound was first isolated and structurally characterized through collaborative research efforts that combined traditional knowledge of medicinal plants with contemporary phytochemical analysis methodologies.
The identification process involved extensive extraction and isolation procedures applied to the rhizomes of Nardostachys jatamansi, followed by comprehensive spectroscopic analysis to establish the complete structure and stereochemistry of the compound. This discovery represented a significant advancement in understanding the chemical composition of this traditionally important medicinal plant, revealing previously unknown structural complexity within its secondary metabolite profile. The isolation and characterization work demonstrated the value of applying modern analytical techniques to traditional medicinal plants, uncovering novel compounds that contribute to our understanding of plant chemical diversity.
Research efforts leading to the discovery of this compound were conducted within the broader context of natural product chemistry investigations focused on Himalayan medicinal plants. The compound's identification contributed to expanding knowledge about the chemical constituents responsible for the traditional medicinal properties attributed to Nardostachys jatamansi. This discovery timeline reflects the evolution of natural product research from traditional use documentation to modern structural elucidation, highlighting the importance of bridging traditional knowledge with contemporary scientific investigation.
The establishment of this compound's structure and stereochemistry required sophisticated analytical approaches, including nuclear magnetic resonance spectroscopy and mass spectrometry, demonstrating the technological advancement necessary for modern natural product discovery. These analytical techniques enabled researchers to definitively establish the compound's molecular architecture and confirm its novel structural features within the context of known terpenoid chemistry.
Significance in Terpenoid Chemistry
This compound holds particular significance within terpenoid chemistry due to its unique structural features that bridge different classes of terpenoid compounds, specifically combining sesquiterpene and iridoid structural elements within a single molecular framework. This structural arrangement represents an uncommon biosynthetic achievement that provides insights into the metabolic capabilities of Nardostachys jatamansi and related plant species. The compound's ester linkage between distinct terpenoid units demonstrates sophisticated enzymatic processes that enable the formation of complex hybrid molecules through secondary metabolism.
The chemical structure of this compound contributes to understanding terpenoid biosynthetic pathways, particularly those involving the formation of complex ester bonds between different terpenoid precursors. The presence of the cyclopentapyran ring system linked to a guaiadiene carboxylic acid represents a biosynthetic achievement that expands current knowledge about the enzymatic capabilities involved in terpenoid modification and functionalization. This structural complexity suggests the involvement of specialized enzymatic machinery capable of recognizing and modifying multiple terpenoid substrates simultaneously.
Within the broader context of sesquiterpene chemistry, this compound represents an example of how plant secondary metabolism can generate structural diversity through post-cyclization modifications and inter-molecular coupling reactions. The compound demonstrates that traditional classifications of terpenoids based on carbon skeleton arrangements may require expansion to accommodate hybrid molecules that combine features from different terpenoid classes. This realization has implications for understanding the evolutionary development of terpenoid biosynthetic pathways and the chemical adaptation strategies employed by plants in specialized ecological niches.
The stereochemical complexity exhibited by this compound also contributes to terpenoid chemistry knowledge by providing examples of how three-dimensional molecular architecture influences chemical and biological properties. The specific stereochemical arrangement of functional groups within the molecule represents the result of stereoselective biosynthetic processes that demonstrate the precision achievable through enzymatic catalysis in natural product formation. This precision in stereochemical control offers insights into the evolutionary optimization of biosynthetic pathways for producing biologically active compounds.
Position in Natural Product Research
This compound occupies a significant position within natural product research as an example of the structural complexity achievable through plant secondary metabolism, particularly within medicinal plants adapted to extreme environmental conditions. The compound's discovery and characterization exemplify the ongoing importance of investigating traditional medicinal plants for novel chemical structures that expand our understanding of natural product diversity. Research on this compound contributes to the broader scientific effort to catalog and understand the chemical basis of traditional medicinal practices, providing molecular-level insights into the compounds responsible for observed biological activities.
The structural uniqueness of this compound positions it as a valuable reference compound for comparative studies within terpenoid natural product research. Its hybrid structural features serve as a benchmark for evaluating similar compounds discovered in related plant species, contributing to the development of structure-activity relationships within terpenoid chemistry. The compound's characterization has established methodological approaches that can be applied to the investigation of other complex terpenoid esters, advancing analytical capabilities within natural product research.
From a biodiversity perspective, this compound represents part of the chemical heritage of Himalayan flora, contributing to our understanding of how high-altitude medicinal plants have evolved specialized secondary metabolite profiles. The compound's presence in Nardostachys jatamansi reflects the chemical adaptation strategies developed by plants in extreme environments, offering insights into the relationship between ecological pressures and chemical evolution. This understanding contributes to conservation efforts by highlighting the unique chemical resources present in endangered medicinal plant species.
The research methodologies developed for this compound isolation and characterization have contributed to advancing techniques used in natural product discovery, particularly for complex ester compounds that require sophisticated analytical approaches. These methodological contributions extend beyond the specific compound to benefit the broader natural product research community through improved analytical protocols and structural characterization strategies. The work on this compound demonstrates the continued value of traditional medicinal plants as sources of novel chemical structures that challenge existing understanding and drive methodological innovation in natural product chemistry.
Properties
Molecular Formula |
C25H34O6 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
[(4aR,6S,7S,7aR)-6,7-dihydroxy-4-methylidene-1-oxo-4a,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl]methyl (1R,3aS,8aR)-1-methyl-7-propan-2-yl-1,2,3,3a,8,8a-hexahydroazulene-4-carboxylate |
InChI |
InChI=1S/C25H34O6/c1-13(2)16-6-8-18(17-7-5-14(3)19(17)9-16)23(27)31-12-25(29)21(26)10-20-15(4)11-30-24(28)22(20)25/h6,8,13-14,17,19-22,26,29H,4-5,7,9-12H2,1-3H3/t14-,17-,19-,20+,21+,22+,25+/m1/s1 |
InChI Key |
AHBAQZQLKMGGRP-QAUKJAHTSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@@H]1CC(=CC=C2C(=O)OC[C@@]3([C@H](C[C@@H]4[C@H]3C(=O)OCC4=C)O)O)C(C)C |
Canonical SMILES |
CC1CCC2C1CC(=CC=C2C(=O)OCC3(C(CC4C3C(=O)OCC4=C)O)O)C(C)C |
Synonyms |
7',8'-dihydroxy-4'-methylene hexahydrocyclopenta(c)pyran-1'-one-8'-methyl ester of 7,9-guaiadien-14-oic acid nardostachysin |
Origin of Product |
United States |
Scientific Research Applications
Neuroprotective Effects
Nardostachysin has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases like Parkinson's Disease. Research indicates that this compound exhibits potential in alleviating symptoms associated with this condition. In a study involving a mouse model of Parkinson's Disease, it was found that this compound could restore the expression levels of dopamine receptor D2, which is crucial for motor function regulation . The compound's ability to modulate neurotransmitter levels suggests its role in protecting neuronal integrity and function.
Anti-Cancer Activities
The anti-tumorous potential of this compound has also been investigated, particularly against glioblastoma cells. Extracts containing this compound demonstrated significant anti-proliferative effects on U87 MG glioblastoma cells, with IC50 values indicating effective cytotoxicity at various concentrations over time . The mechanism appears to involve inducing apoptosis and cell cycle arrest, making it a candidate for further research in cancer therapeutics.
Antioxidant Properties
This compound has shown promising antioxidant activity, which is vital for combating oxidative stress-related conditions. In studies involving Nardostachys jatamansi extracts, significant reductions in oxidative markers were observed following treatment with this compound. This suggests that the compound may help mitigate oxidative damage in various biological systems .
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Case Study 1: Neuroprotection in Parkinson's Disease
In an experimental study, mice treated with this compound showed significant improvement in motor functions compared to control groups. The treatment led to increased levels of dopamine receptor D2, suggesting a restoration of dopaminergic signaling pathways affected by the disease .
Case Study 2: Anti-Cancer Efficacy
A study evaluating the effects of this compound on glioblastoma cells revealed that treatment led to marked reductions in cell viability and induced apoptosis through intrinsic pathways. The extract was well-tolerated by normal cells, indicating a favorable safety profile for potential therapeutic use .
Comparison with Similar Compounds
Key Findings:
Structural Diversity: this compound and valeranone are both sesquiterpenes but differ in functional groups. This compound’s ester moiety distinguishes it from valeranone’s ketone structure, likely influencing their biological targets . Guggulsterones, though steroidal, share lipid-modulating properties absent in this compound, reflecting divergent evolutionary roles in their respective plants .
Mechanistic Contrasts: this compound enhances memory via cholinergic activation and antioxidant pathways (e.g., catalase induction) . Valeranone exerts sedation through GABA receptor interaction, akin to valerenic acid, but without neurodepressive side effects in animal models . Guggulsterones act on bile acid receptors (FXR) to regulate cholesterol metabolism, a mechanism unrelated to this compound’s neuroprotection .
Clinical Relevance: this compound’s preclinical promise in AD contrasts with valeranone’s established use in hyperkinetic disorders (e.g., a clinical trial showing efficacy at 1.5 mg/kg/day) . Guggulsterones are clinically validated for dyslipidemia, while this compound remains investigational .
Synergistic Potential: N. jatamansi extracts containing this compound, valeranone, and spirojatamol show enhanced antioxidant and anti-amnesic effects compared to isolated compounds, suggesting synergism .
Preparation Methods
Ethanol-Based Ultrasonic Extraction
Ethanol is a preferred solvent due to its polarity, which effectively solubilizes sesquiterpenoids like nardostachysin.
Microwave-Assisted Extraction (MAE)
MAE enhances extraction kinetics through dielectric heating.
-
Optimized Parameters :
-
Advantages :
Soxhlet Extraction with Petroleum Ether
Non-polar solvents target lipophilic compounds.
-
Method :
Silica Gel Column Chromatography
Crude extracts are fractionated using silica gel columns.
-
Procedure :
-
Outcome :
Solid-Phase Extraction (SPE)
Used for preliminary cleanup of complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Conditions :
-
Identified Peaks :
Nuclear Magnetic Resonance (NMR)
-
13C-NMR (CDCl3) :
-
1H-NMR (CDCl3) :
Comparative Analysis of Methods
Challenges and Optimizations
-
Particle Size : Finer grinding (−100 mesh) increases surface area, improving extraction efficiency by 30% .
-
Solvent Polarity : Hydroalcoholic solvents (80:20 ethanol:water) balance polarity for sesquiterpenoid recovery .
-
Temperature Control : MAE at >90°C risks thermal degradation; <80°C optimizes stability .
Q & A
Q. What validated methods are recommended for isolating and purifying nardostachysin from Nardostachys jatamansi?
Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques. High-performance liquid chromatography (HPLC) with UV detection or LC-MS is widely used for purification. To ensure reproducibility, document solvent ratios, column specifications (C18 reverse-phase columns are common), and gradient elution protocols. Include purity validation via NMR (¹H/¹³C) and mass spectrometry .
Q. How can researchers verify the structural identity of this compound?
Combine spectroscopic methods:
- ¹H/¹³C NMR to confirm proton and carbon environments.
- High-resolution mass spectrometry (HR-MS) for molecular formula validation.
- X-ray crystallography (if crystalline) for absolute stereochemistry. Cross-reference data with published spectra in databases like SciFinder or PubChem, avoiding non-peer-reviewed sources like BenchChem .
Q. What are the best practices for quantifying this compound in plant extracts?
Use HPLC coupled with a diode array detector (DAD) or mass spectrometer. Calibrate with a certified reference standard. Validate the method for linearity (R² > 0.995), precision (RSD < 5%), and recovery rates (80–120%). Report limits of detection (LOD) and quantification (LOQ) to ensure sensitivity .
Advanced Research Questions
Q. How can contradictory findings about this compound’s bioavailability in pharmacological studies be resolved?
Contradictions often arise from variability in extraction methods, bioavailability models, or metabolite stability. Address this by:
- Standardizing in vitro assays (e.g., Caco-2 cell monolayers for permeability).
- Performing in silico ADMET predictions (e.g., using pkCSM to assess gastrointestinal absorption, blood-brain barrier penetration).
- Cross-validating with in vivo pharmacokinetic studies in rodent models. For example, notes this compound’s TPSA (Total Polar Surface Area) of ≤140 Ų and CLOGP (lipophilicity) >5, suggesting moderate absorption but potential hepatic first-pass metabolism .
Q. What experimental designs are optimal for studying this compound’s mechanism of action against HCV E2 receptors?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to HCV E2 glycoprotein.
- In vitro validation : Employ surface plasmon resonance (SPR) to measure binding kinetics or pseudovirus entry assays.
- Comparative analysis : Benchmark against known inhibitors (e.g., ribavirin) using dose-response curves (IC₅₀ calculations). highlights this compound’s competitive binding in silico but emphasizes the need for wet-lab confirmation .
Q. How should researchers address inconsistencies in reported cytotoxic effects of this compound across cell lines?
- Dose standardization : Ensure uniform units (e.g., µM vs. µg/mL) and exposure times.
- Cell line specificity : Test across multiple lines (e.g., HepG2, HEK293) with controlled passage numbers.
- Mechanistic profiling : Use transcriptomics (RNA-seq) or proteomics to identify off-target pathways. Statistical tools like ANOVA with post-hoc Tukey tests can quantify variability .
Q. What methodologies are recommended for assessing this compound’s stability under physiological conditions?
- Simulated gastric fluid (SGF) and intestinal fluid (SIF) assays : Monitor degradation via HPLC at 37°C over 24 hours.
- Light/thermal stability tests : Expose samples to UV light or 40–60°C and quantify degradation products.
- Metabolite identification : Use LC-QTOF-MS to detect phase I/II metabolites in liver microsome incubations .
Methodological Tables for Reference
| Parameter | This compound | Ribavirin | Ursolic Acid |
|---|---|---|---|
| TPSA (Ų) | ≤140 | 144 | 77 |
| CLOGP | >5 | -1.5 | 6.5 |
| Oral Bioavailability | Moderate | High | Low |
| BBB Penetration | No | No | Yes |
| Data adapted from (pkCSM predictions) . |
Key Considerations for Future Research
- Data Reproducibility : Publish raw chromatograms, NMR spectra, and statistical code in supplementary materials (per ).
- Ethical Reporting : Disclose conflicts of interest and funding sources, aligning with ’s guidelines.
- Interdisciplinary Collaboration : Integrate phytochemistry, pharmacology, and computational biology to resolve mechanistic ambiguities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
